4-Bromo-1-chloro-2-fluorobenzene
Description
Significance of Halogenation in Organic Chemistry and Material Science
Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. numberanalytics.comnumberanalytics.com This process is crucial for creating a vast array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comjk-sci.com The addition of halogens can enhance the biological activity of a molecule, a strategy often employed in drug design. numberanalytics.com For example, the incorporation of fluorine or chlorine atoms can increase a compound's therapeutic potential. mt.combyjus.com In materials science, halogenated compounds are used to produce polymers, plastics, refrigerants, and fire retardants. mt.combyjus.com The specific halogen used and its position on the aromatic ring can fine-tune the properties of the resulting material.
Overview of Aromatic Halides as Versatile Synthetic Intermediates
Aromatic halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. numberanalytics.comnumberanalytics.com They serve as essential and versatile intermediates in organic synthesis, providing a reactive site for various chemical transformations. numberanalytics.com These compounds can undergo a range of reactions, including nucleophilic and electrophilic substitutions, elimination reactions, and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com This versatility allows for the construction of more complex molecular architectures from simpler starting materials. numberanalytics.com For instance, aryl halides are key precursors in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com
Research Context of 4-Bromo-1-chloro-2-fluorobenzene within Contemporary Chemical Sciences
Within the broad class of polyhalogenated aromatic compounds, this compound has emerged as a significant molecule in contemporary chemical research. Its trifunctional nature, possessing three different halogen atoms on a benzene (B151609) ring, offers a unique platform for selective chemical modifications. Researchers are exploring its potential in various synthetic applications, taking advantage of the differential reactivity of the bromo, chloro, and fluoro substituents. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science. google.com For example, it is used as an intermediate in the preparation of dapagliflozin (B1669812), a medication used to treat type 2 diabetes. google.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrClF |
| Molecular Weight | 209.44 g/mol nih.govsigmaaldrich.com |
| Boiling Point | 194 °C sigmaaldrich.com |
| Density | 1.727 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.553 sigmaaldrich.com |
| CAS Number | 60811-18-9 nih.gov |
Spectroscopic Data of this compound
| Spectroscopy | Details |
| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov |
| Raman Spectroscopy | FT-Raman spectra have been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1D NMR spectral data is available through NMRShiftDB. nih.gov |
One documented synthesis of this compound involves a Sandmeyer-type reaction starting from 4-Chloro-2-fluoroaniline. chemicalbook.com The process begins with the diazotization of the aniline (B41778) derivative using sodium nitrite (B80452) in the presence of hydrobromic acid at a low temperature. chemicalbook.com The resulting diazonium salt is then treated with freshly prepared cuprous bromide to introduce the bromine atom onto the aromatic ring. chemicalbook.com The final product is purified by column chromatography. chemicalbook.com
The reactivity of the different carbon-halogen bonds in this compound allows for selective transformations. For instance, the carbon-bromine bond is generally more reactive in cross-coupling reactions compared to the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of reactivity enables chemists to selectively introduce new functional groups at specific positions on the aromatic ring, making it a valuable building block for complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-18-9 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Bromo 1 Chloro 2 Fluorobenzene
Established Synthetic Routes for Polyhalogenated Benzene (B151609) Derivatives
The synthesis of complex molecules like polysubstituted benzenes requires a strategic approach, where the order of reactions is paramount. libretexts.org Chemists must consider the directing effects of substituents already on the ring to ensure subsequent groups are added at the desired positions. libretexts.orgnumberanalytics.com
A classic and versatile strategy for introducing substituents that cannot be added directly or that require specific regiochemical control involves a sequence of nitration, reduction, diazotization, and substitution. libretexts.orgyoutube.comyoutube.com This pathway is particularly useful because the nitro group is a strong meta-director, while the amino group (formed after reduction) is a strong ortho-, para-director. libretexts.orgyoutube.com This allows for strategic placement of other groups before the amino group is converted into the target substituent.
The general sequence is as follows:
Nitration: An aromatic ring is treated with nitric acid and sulfuric acid to introduce a nitro group (-NO2). libretexts.orgyoutube.com If starting with a substituted benzene, this group's directing effect will determine the position of the nitro group.
Reduction: The nitro group is reduced to an amino group (-NH2), typically using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. youtube.comaskfilo.com This converts the substituent from a meta-director to an ortho-, para-director.
Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, at low temperatures (0–5 °C). youtube.comyoutube.com This converts the amino group into a highly versatile diazonium salt (-N2+).
Halogenation (Sandmeyer Reaction): The diazonium salt is an excellent leaving group (N2 gas) and can be readily replaced by a halogen using a copper(I) halide salt (e.g., CuBr for bromination, CuCl for chlorination). youtube.comorgsyn.org
This multi-step approach provides a powerful toolkit for assembling polysubstituted benzenes with precise substitution patterns that would be difficult to achieve through direct, sequential halogenation. libretexts.org
The synthesis of a specific polysubstituted benzene often leverages protocols developed for structurally similar compounds. For instance, the Sandmeyer reaction used to prepare o-chlorobromobenzene from o-chloroaniline serves as a direct template for other syntheses. orgsyn.org In that preparation, o-chloroaniline is diazotized and subsequently treated with cuprous bromide to yield the target product. orgsyn.org This same procedure can be adapted to synthesize various other halogenated aromatics by simply changing the starting aniline derivative. orgsyn.org
Similarly, methods developed for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856), which also starts from a halogenated aniline, demonstrate the adaptability of the diazotization-halogenation sequence. google.com The key is to select the appropriate starting aniline that already contains the correct arrangement of substituents, allowing the final halogen to be introduced regioselectively via the diazonium salt intermediate.
Specific Synthesis of 4-Bromo-1-chloro-2-fluorobenzene and Related Isomers
The direct synthesis of this compound relies heavily on the principles of diazotization, starting from a precursor that establishes the chloro and fluoro substituents in the correct positions.
The most direct route to this compound involves the diazotization of 4-chloro-2-fluoroaniline. chemicalbook.com This process is a specific application of the Sandmeyer reaction.
The reaction proceeds in two main stages:
Formation of the Diazonium Salt: 4-Chloro-2-fluoroaniline is dissolved in hydrobromic acid (HBr) and cooled to a low temperature, typically -10 °C. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise to form the corresponding diazonium salt. chemicalbook.com Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium ion.
Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution containing cuprous bromide (CuBr). The CuBr is often prepared separately by reducing copper sulfate (B86663) with sodium sulfite (B76179) in the presence of sodium bromide. chemicalbook.com Upon warming, the diazonium group is replaced by bromine, yielding the final product, this compound. chemicalbook.com
The table below outlines the key reagents and conditions for this synthesis. chemicalbook.com
| Stage | Reagent | Role | Key Conditions |
|---|---|---|---|
| Diazotization | 4-Chloro-2-fluoroaniline | Starting Material | Bath temperature of -10°C |
| Hydrobromic Acid (HBr) | Acid Medium | ||
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | ||
| Sandmeyer Reaction | Diazonium Salt Solution | Intermediate | Initial temperature of -10°C, then warmed and heated to 55°C |
| Cuprous Bromide (CuBr) | Bromine Source / Catalyst | ||
| Ethyl Acetate | Extraction Solvent |
Achieving regioselectivity in the synthesis of polyhalogenated aromatics is a significant challenge due to the similar reactivity of multiple positions on the ring. nih.gov The outcome of electrophilic aromatic halogenation is governed by the electronic properties of the substituents already present on the benzene ring. numberanalytics.comwikipedia.org
Activating and Deactivating Groups: Substituents that donate electrons to the ring (e.g., -OH, -NH2, -OR) are "activating" and direct incoming electrophiles to the ortho and para positions. numberanalytics.com Conversely, electron-withdrawing groups (e.g., -NO2, -CF3, -COOH) are "deactivating" and direct incoming electrophiles to the meta position. numberanalytics.com Halogens are an exception; they are deactivating but ortho-, para-directing.
Catalysts and Reagents: The choice of halogenating agent and catalyst can also influence regioselectivity. For instance, using tetrabutylammonium (B224687) peroxydisulfate (B1198043) with lithium bromide can achieve highly regioselective bromination of activated aromatic compounds under mild conditions, preventing the formation of polybrominated products. tandfonline.com Lewis acid catalysts like AlCl3 or FeCl3 are often required for the halogenation of less reactive benzene derivatives. wikipedia.org
In the context of this compound, the synthesis circumvents the challenge of direct regioselective bromination by using the diazotization of a pre-functionalized aniline. This strategy ensures the bromine atom is placed precisely at the position formerly occupied by the amino group, providing complete regiochemical control. chemicalbook.com
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction parameters is essential for maximizing product yield, minimizing byproducts, and ensuring the practicality of a synthetic method for large-scale production. google.comresearchgate.net
In the synthesis of this compound from 4-chloro-2-fluoroaniline, several factors are critical for optimization:
Temperature Control: The diazotization step must be conducted at a strictly controlled low temperature (-10 °C) to prevent the diazonium salt from decomposing or participating in side reactions, such as coupling to form azo compounds. google.comchemicalbook.com
Reagent Purity and Preparation: The use of freshly prepared cuprous bromide is specified in the procedure, as the quality of the copper(I) salt can significantly impact the efficiency of the Sandmeyer reaction. chemicalbook.com
Reaction Time and Temperature Profile: After the addition of the diazonium salt to the CuBr solution, the reaction is gradually warmed to room temperature and then heated to 55 °C for a short period. chemicalbook.com This controlled heating ensures the complete decomposition of the diazonium salt and replacement by bromine without degrading the product.
Purification: The final yield and purity are dependent on the post-reaction workup. This includes extraction with a suitable solvent like ethyl acetate, washing with water and brine to remove inorganic salts and acids, and finally, purification by column chromatography to isolate the desired isomer from any potential side products. chemicalbook.com
A patent for a related synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene highlights a "one-pot" method where diazotization and iodination occur simultaneously. google.com This approach, which avoids the low-temperature production and isolation of the diazonium salt, can improve yield and operational safety, demonstrating an alternative optimization strategy that could potentially be adapted for other halogenated anilines. google.com
The following table summarizes the optimization parameters for the specific synthesis of this compound.
| Parameter | Condition | Purpose/Reason | Source |
|---|---|---|---|
| Diazotization Temperature | -10°C | Stabilize the diazonium salt intermediate and prevent side reactions. | chemicalbook.com |
| Sandmeyer Reaction Temperature | -10°C, warmed to RT, then heated to 55°C | Controlled decomposition of the diazonium salt for efficient substitution. | chemicalbook.com |
| Catalyst Preparation | Freshly prepared cuprous bromide | Ensures high reactivity and catalytic efficiency for the Sandmeyer reaction. | chemicalbook.com |
| Purification Method | Column Chromatography (5:95 ethyl acetate:pet ether) | Isolate the pure product from starting materials and byproducts. | chemicalbook.com |
Green Chemistry and Sustainable Synthesis Approaches for Halogenated Arenes
The synthesis of halogenated arenes, including this compound, has traditionally relied on methods that can generate hazardous waste and utilize harsh reaction conditions. In response, significant research efforts have been directed towards developing greener and more sustainable synthetic strategies. These approaches aim to reduce the environmental impact by employing less toxic reagents, milder reaction conditions, and more atom-economical pathways.
For the Sandmeyer reaction, a key process in the synthesis of this compound, several green chemistry innovations are being explored. These include the use of alternative catalysts to the traditional copper salts, the implementation of greener solvents, and the development of electrochemical methods. numberanalytics.com The goal is to minimize waste, reduce energy consumption, and avoid the use of stoichiometric amounts of metal reagents. numberanalytics.com
One promising avenue is the development of electrochemical Sandmeyer reactions. researchgate.net This strategy uses electricity as the driving force, replacing chemical oxidants and reductants. researchgate.net Such methods can be performed in a one-pot fashion starting from anilines, using inexpensive and readily available halogen sources. researchgate.net The use of highly inexpensive graphite (B72142) as an electrode material further enhances the practicality and sustainability of this process on a larger scale. researchgate.net
Another area of focus is the development of more environmentally benign halogenation processes for arenes in general. This includes oxidative halogenation reactions that utilize clean oxidants like hydrogen peroxide or even molecular oxygen from the air. rsc.org For instance, the bromination of arenes has been achieved using hydrogen bromide (HBr) in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO), which is considered a relatively mild and inexpensive oxidant. nih.gov Such protocols are amenable to late-stage functionalization and have shown potential for industrial applications. nih.gov
Furthermore, research into metal-catalyzed cross-coupling reactions presents a highly atom-economic route to fluoroarenes, although challenges remain in developing robust palladium-catalyzed couplings with fluoride (B91410) ions. rsc.org The use of Brønsted acids as catalysts in the presence of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has also been shown to enable the halogenation of arenes with electron-withdrawing substituents under mild conditions, addressing a long-standing challenge in organic synthesis. acs.org
These advancements in green chemistry offer pathways to synthesize halogenated arenes with a reduced environmental footprint, aligning with the principles of sustainable chemical manufacturing.
| Reagent/Methodology | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |
| Catalyst | Stoichiometric copper(I) salts | Catalytic amounts of copper, alternative metal catalysts, or metal-free systems | Reduced metal waste, potential for catalyst recycling, lower cost |
| Oxidizing/Reducing Agents | Chemical reagents (e.g., sodium nitrite) | Electricity (electrochemical synthesis) | Avoids stoichiometric use of chemical reagents, cleaner process |
| Solvents | Traditional organic solvents | Green solvents (e.g., water, ionic liquids) | Reduced environmental impact and toxicity |
| Halogen Source | Elemental halogens (e.g., Br₂) | Halide salts (e.g., HBr) with a mild oxidant (e.g., DMSO), or electrochemical generation | Safer and easier to handle reagents, avoids use of highly reactive and toxic elemental halogens |
| Overall Process | Multi-step with isolation of intermediates | One-pot synthesis | Increased efficiency, reduced waste and energy consumption |
Spectroscopic Techniques for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful. While specific spectral data is available from various chemical suppliers and databases chemicalbook.comchemicalbook.com, the following provides an overview of the expected spectral characteristics.
¹H NMR Spectroscopy of this compound is expected to show a complex multiplet pattern in the aromatic region. The three aromatic protons will exhibit distinct chemical shifts due to the different electronic environments created by the bromine, chlorine, and fluorine substituents. The coupling constants (J-values) between adjacent and non-adjacent protons, as well as heteronuclear coupling with the ¹⁹F nucleus, would provide crucial information for assigning each signal to a specific proton on the benzene ring.
| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Coupling Constants (Hz) |
| C-1 (C-Cl) | 120-130 | - |
| C-2 (C-F) | 155-165 | ¹J(C-F) ≈ 240-260 |
| C-3 (C-H) | 115-125 | - |
| C-4 (C-Br) | 110-120 | - |
| C-5 (C-H) | 130-140 | - |
| C-6 (C-H) | 125-135 | - |
¹⁹F NMR Spectroscopy is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. niscpr.res.in For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with the neighboring aromatic protons (³J(H-F) and ⁴J(H-F)), providing further structural confirmation. The typical chemical shift range for fluoroaromatic compounds is between -100 and -140 ppm relative to a standard like CFCl₃. azom.comcolorado.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are unique for each compound and serve as a molecular "fingerprint." Experimental FT-IR and FT-Raman spectra of this compound have been recorded and are available in spectral databases. nih.gov
Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene ring usually appear in the 1600-1400 cm⁻¹ range. The C-F, C-Cl, and C-Br stretching vibrations are expected at lower wavenumbers, generally in the regions of 1300-1000 cm⁻¹, 850-550 cm⁻¹, and 650-395 cm⁻¹ respectively. niscpr.res.inresearchgate.net Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring, would also be present at lower frequencies.
Raman Spectroscopy provides information on the polarizability changes during molecular vibrations. For this compound, the Raman spectrum would also show bands for C-H, C-C, C-F, C-Cl, and C-Br vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, providing complementary information. For instance, the symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C-C Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1300 - 1000 | IR |
| C-Cl Stretch | 850 - 550 | IR |
| C-Br Stretch | 650 - 395 | IR |
| C-H Out-of-Plane Bend | 900 - 675 | IR |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through the analysis of its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (approximately 209.44 g/mol ). nih.gov Due to the presence of chlorine and bromine, which have characteristic isotopic patterns, the molecular ion region will exhibit a distinctive cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. chemguide.co.uk This results in a complex molecular ion region with peaks at M, M+2, and M+4, with relative intensities determined by the combinatorial probabilities of the isotopes.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms (as radicals or hydrogen halides) and the cleavage of the benzene ring. The observation of fragment ions corresponding to the loss of Br, Cl, or F would help to confirm the presence and nature of these substituents. For instance, a peak corresponding to [M-Br]⁺ would be expected.
| Ion | m/z (approximate) | Notes |
| [C₆H₃⁷⁹Br³⁵Cl F]⁺ | 208 | Molecular Ion |
| [C₆H₃⁸¹Br³⁵Cl F]⁺ / [C₆H₃⁷⁹Br³⁷Cl F]⁺ | 210 | M+2 Peak |
| [C₆H₃⁸¹Br³⁷Cl F]⁺ | 212 | M+4 Peak |
| [C₆H₃Cl F]⁺ | 129/131 | Loss of Br |
| [C₆H₃Br F]⁺ | 173/175 | Loss of Cl |
| [C₆H₃Br Cl]⁺ | 189/191/193 | Loss of F |
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights into the molecular properties of this compound, complementing experimental findings.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized molecular geometry and vibrational frequencies of molecules. For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure. researchgate.netresearchgate.net
The calculations would yield optimized bond lengths and bond angles. The substitution of hydrogen atoms with halogens of different sizes and electronegativities is expected to cause some distortion in the benzene ring from a perfect hexagon. amanote.com
Furthermore, DFT calculations can predict the harmonic vibrational frequencies of the molecule. These calculated frequencies can be compared with the experimental data from IR and Raman spectroscopy to aid in the assignment of the observed spectral bands to specific vibrational modes. niscpr.res.inresearchgate.net A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations can be employed to understand the electronic structure and reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule and its propensity to react in certain ways.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that can be calculated. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com
Despite a comprehensive search for scholarly articles and computational chemistry databases, detailed research findings specifically focusing on the reaction pathway modeling and transition state analysis of this compound are not publicly available at this time. Computational studies, which are essential for elucidating reaction mechanisms at a molecular level, involve complex calculations to map potential energy surfaces, identify transition states, and determine activation energies. The absence of such dedicated studies for this particular compound prevents a detailed discussion and the generation of specific data tables as requested.
General chemical principles suggest that this compound can participate in various organic reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the C-Br, C-Cl, and C-F bonds would be influenced by the electronic effects of the other halogen substituents on the benzene ring. For instance, in nucleophilic aromatic substitution, the rate and regioselectivity of the reaction would be dictated by the ability of the halogens to stabilize the intermediate Meisenheimer complex. In metal-catalyzed reactions, such as Grignard reagent formation or Sonogashira coupling, the relative bond strengths and the nature of the catalyst would determine which C-X bond is preferentially cleaved.
However, without specific computational data, any discussion of reaction pathways and transition states would be purely speculative and would not meet the required standard of a scientifically accurate and detailed article. Further experimental and theoretical research is needed to provide the in-depth analysis requested.
Advanced Spectroscopic and Computational Characterization of 4 Bromo 1 Chloro 2 Fluorobenzene
Reaction Pathway Modeling and Transition State Analysis
Detailed computational studies on the reaction pathway modeling and transition state analysis for reactions involving 4-bromo-1-chloro-2-fluorobenzene are not available in the current scientific literature. This section would typically involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction mechanisms at an atomic level. Such studies provide critical insights into:
Potential Energy Surfaces: Mapping the energy of the system as the reactants transform into products, revealing the most likely reaction pathways.
Transition State Structures: Identifying the high-energy, transient molecular configurations that exist at the peak of the energy barrier between reactants and products.
Activation Energies (ΔG‡): Calculating the energy required to reach the transition state, which is a key determinant of the reaction rate.
Without published research in this specific area, it is not possible to provide data tables or a detailed analysis of reaction pathways and transition states for this compound.
Applications and Derivatization in Specialized Chemical Fields
Pharmaceutical and Medicinal Chemistry Research
The structural attributes of 4-bromo-1-chloro-2-fluorobenzene make it a valuable intermediate in the synthesis of pharmaceutical agents. myskinrecipes.comchemimpex.com The presence of three different halogen atoms allows for selective and sequential chemical transformations, a key advantage in the multi-step synthesis of complex drug molecules.
Intermediate in the Synthesis of Diverse Pharmaceutical Agents
This compound is a versatile intermediate for the synthesis of a wide array of pharmaceutical agents. chemimpex.comchlorobenzene.ltd Its utility stems from the differential reactivity of its halogen substituents, which can be selectively targeted in various cross-coupling reactions to build molecular complexity. myskinrecipes.com This adaptability makes it an important starting material in drug discovery and development, contributing to the efficient synthesis of new therapeutic candidates. chemimpex.com The compound serves as a key intermediate in the production of bulk drug intermediates, highlighting its role in the larger-scale manufacturing of pharmaceuticals. echemi.com
Precursor for Biologically Active Molecules (e.g., anti-inflammatory and anti-cancer agents)
This halogenated benzene (B151609) derivative is a precursor for various biologically active molecules, including those with anti-inflammatory and anti-cancer properties. chemimpex.com The unique substitution pattern of the benzene ring is a key feature in the design of molecules that can interact with specific biological targets. For instance, derivatives of this compound have been explored for their potential therapeutic efficacy in oncology. A study on the anti-inflammatory effects of a derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), found that it could reduce inflammatory responses in microglial cells, suggesting its potential as an anti-inflammatory agent. nih.gov
Synthesis of Specific Drug Candidates (e.g., AZD3264 as an IKK2 inhibitor, Brilanestrant as a selective estrogen receptor degrader)
The utility of this compound is exemplified in the synthesis of specific drug candidates. It is a key starting material in the multi-step synthesis of AZD3264, an inhibitor of IKK2 (inhibitor of nuclear factor κ-B kinase-2), which has been investigated for its therapeutic potential. chemicalbook.com
Furthermore, the isomeric compound, 1-bromo-2-chloro-4-fluorobenzene, is a crucial building block for the synthesis of Brilanestrant (GDC-0810), a selective estrogen receptor degrader (SERD) that has been evaluated for the treatment of breast cancer. ossila.com The specific arrangement of the halogen atoms on the benzene ring is critical for the potency of Brilanestrant in degrading the estrogen receptor α (ERα). ossila.com
Agrochemical Research and Development
In addition to its pharmaceutical applications, this compound is a significant intermediate in the agrochemical industry. myskinrecipes.com
Intermediate in the Formulation of Pesticides and Herbicides
The compound is utilized as an intermediate in the formulation of various pesticides and herbicides. chemimpex.comtslpharm.com Its chemical structure is incorporated into more complex molecules designed to exhibit specific pesticidal or herbicidal activities, contributing to the development of effective crop protection products. chemimpex.com The compound's role as an intermediate for pesticides is a key aspect of its industrial application. tslpharm.com
Synthesis of Compounds Possessing Herbicidal Activity
Research has demonstrated that derivatives of this compound can possess herbicidal properties. A Japanese patent describes a tetofhydrophthalimide derivative, synthesized from a related compound, as being useful as an intermediate for herbicides. google.com This indicates the potential for this chemical scaffold in the discovery and development of new herbicidal agents.
Materials Science Applications
The distinct properties endowed by the fluorine, chlorine, and bromine atoms make this compound a valuable building block in materials science for creating materials with tailored characteristics.
This compound serves as a key intermediate in the synthesis of high-performance polymers, particularly fluorinated poly(arylene ether)s (PAEs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, which are crucial for applications in the aerospace, automotive, and electronics industries. mdpi.com
The synthesis of these advanced polymers often involves nucleophilic aromatic substitution reactions where the fluorine and chlorine atoms on the benzene ring can be displaced by phenoxide monomers. The reactivity of the halogens allows for controlled polymerization, leading to polymers with specific molecular weights and properties. The incorporation of the bromo- and chloro-functional groups into the polymer backbone provides sites for subsequent crosslinking or further functionalization, enhancing the material's mechanical strength and thermal resistance. mdpi.com For instance, fluorinated PAEs can be crosslinked by heating, converting them from processable polymers soluble in organic solvents into a robust network with superior solvent resistance and thermal stability. mdpi.com
Table 1: Research Findings on Fluorinated Poly(arylene ether)s
| Property | Finding | Source |
|---|---|---|
| Dielectric Constant | Crosslinked poly(arylene ether)s containing fluorine exhibit low dielectric constants, ranging from 2.17 to 2.58 at 1 MHz. | mdpi.com |
| Thermal Stability | Fluorinated polymers show excellent thermal resistance and stability. | mdpi.com |
| Chemical Resistance | The resulting crosslinked polymer networks demonstrate strong resistance against various chemical solutions. | mdpi.com |
| Processability | Before curing, the polymers have good solubility in organic solvents, allowing for excellent processability. | mdpi.com |
The incorporation of halogenated compounds like this compound into polymer resins is a strategy for developing specialized coatings with superior protective properties. The strong carbon-fluorine bond, in particular, imparts high thermal and chemical stability to the resulting coating material. google.commarket.us
These coatings are designed to protect surfaces from corrosive chemicals, extreme temperatures, and environmental degradation. By polymerizing or grafting intermediates derived from this compound onto a polymer backbone, a coating with a high density of halogen atoms at the surface is created. This halogen-rich surface provides a robust barrier that resists attack from a wide range of solvents and acids, making it suitable for demanding industrial applications such as lining chemical storage tanks, protecting industrial equipment, and coating for marine applications. google.com
This compound is a pivotal precursor in the synthesis of liquid crystals (LCs). tslpharm.commyskinrecipes.com The rigid benzene core is a fundamental structural element for mesogens, the molecules that form liquid crystal phases. colorado.eduyoutube.com The different halogens on the ring allow for selective, stepwise chemical reactions, such as Suzuki and Stille cross-coupling, to build the complex, elongated, or bent-core molecules characteristic of liquid crystals. youtube.commdpi.com
The presence of fluorine is particularly advantageous as it can influence key properties of the liquid crystal, such as its dielectric anisotropy, viscosity, and mesophase behavior. These properties are critical for the performance of liquid crystal displays (LCDs). colorado.edu For example, orthoconic antiferroelectric liquid crystals (OAFLCs), which offer sub-microsecond switching times, can be synthesized using chiral building blocks derived from halogenated phenols. mdpi.com The unique electronic properties conferred by the halogen substituents also make this compound and its derivatives useful in the broader field of materials for electronic applications. myskinrecipes.com
Catalysis Research
In the realm of catalysis, this compound is a valuable starting material, primarily for creating sophisticated catalyst systems and as a substrate in important chemical transformations.
The compound serves as a precursor for the synthesis of complex ligands used in organometallic catalysis. Through cross-coupling reactions, the this compound molecule can be converted into substituted biphenyl (B1667301) derivatives. nih.gov These biphenyl backbones are central to a class of powerful ligands known as biphenyl phosphines (e.g., SPhos), which are highly effective in palladium-catalyzed cross-coupling reactions. nih.gov
These catalysts are employed in a wide array of organic syntheses, including the formation of carbon-nitrogen bonds, which is a critical step in the synthesis of pharmaceuticals and peptides. The tailored electronic and steric properties of the biphenyl ligand, which can be fine-tuned by the choice of starting materials like this compound, are crucial for the catalyst's activity and selectivity. nih.gov
This compound is an ideal substrate for studying and utilizing transition metal nanocatalysis, particularly in C-C cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This reaction is a cornerstone of modern organic chemistry for creating biaryl compounds, which are common structures in pharmaceuticals and advanced materials. nih.govresearchgate.net
In these reactions, palladium nanoparticles serve as highly active and recyclable catalysts. The bromine atom on the this compound ring is the most reactive site for oxidative addition to the palladium nanocatalyst, initiating the catalytic cycle. researchgate.net The use of nanocatalysts is a key aspect of green chemistry, offering high efficiency and the ability to be separated and reused, as an alternative to homogeneous catalysts. researchgate.net Research in this area focuses on optimizing reaction conditions and expanding the scope of substrates, with halogenated benzenes being fundamental to these studies. researchgate.netbeilstein-journals.orgmdpi.com
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 5-bromo-2-chlorobenzoyl chloride |
| 5-bromo-2-chlorobenzoic acid |
| Aluminum chloride |
| Aniline (B41778) |
| Benzene |
| Benzoic acid |
| Biphenyl |
| Carbon-fluorine |
| Carbon-nitrogen |
| Chlorine |
| Chlorobenzene (B131634) |
| Dapagliflozin (B1669812) |
| Decafluorobiphenyl |
| Diethyl ether |
| Dimethylformamide |
| Dioxane |
| Diphenylsilane |
| Ethylbenzene |
| Fluorine |
| Hypophosphorus acid |
| Mellitic acid |
| N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine |
| N-methylpyridine |
| Nitrobenzene |
| Oxalyl chloride |
| Palladium |
| Phenetole |
| Phenol (B47542) |
| Phosphorus pentachloride |
| Phosphorus trichloride |
| SPhos |
| Stille |
| Suzuki |
| Tetrahydrofuran |
| Thionyl chloride |
| Toluene |
| Triethylsilane |
| Triphenylphosphine |
Specialty Chemicals and Fine Chemicals Synthesis (e.g., dyes and pigments)
This compound is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of specialty and fine chemicals. google.commyskinrecipes.com Its utility stems from the distinct reactivity conferred by the three different halogen substituents on the benzene ring, which allows for selective and stepwise modifications through various organic reactions. While it is cited as an intermediate for the synthesis of dyes and pesticides, its most detailed applications are found in the creation of complex organic molecules for the pharmaceutical and agrochemical industries. tslpharm.com
The presence of bromine, chlorine, and fluorine atoms influences the electronic properties of the benzene ring and provides multiple reaction sites. researchgate.net The bromine atom, for instance, is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com This makes the compound a valuable precursor for constructing more elaborate molecular architectures.
While specific research detailing the direct conversion of this compound into commercial dyes or pigments is not extensively documented in publicly available literature, it is recognized as a precursor for such applications. myskinrecipes.comtslpharm.com The introduction of fluorine atoms into dye molecules can significantly alter their physical and chemical properties. researchgate.net Fluorine's high electronegativity can influence the dye's color, stability, and solubility. In the broader context of functional dyes, fluorinated moieties are known to be important, for example, as leaving groups in reactive dyes that covalently bond to fabrics. researchgate.net
The primary documented use of this compound is as an intermediate that can be converted into other valuable fine chemicals. These derivatives are then used in multi-step syntheses of high-value products like pharmaceuticals and liquid crystals. tslpharm.com
Detailed Research Findings
Research in fine chemical synthesis demonstrates the derivatization of this compound into several useful intermediates. These transformations typically target the bromo position for substitution or conversion into other functional groups. For example, the compound serves as a starting material for producing key intermediates used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). google.comtslpharm.com A notable example from patent literature, although concerning an isomer, illustrates how the bromo-chloro-substituted phenyl scaffold is a key component in the synthesis of complex drugs. The process for preparing the antidiabetic drug dapagliflozin involves an intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is synthesized from a related bromo-chloro-benzoic acid derivative. wipo.intgoogle.com
The following tables outline some of the documented derivatization reactions of this compound into other fine chemicals.
Table 1: Synthesis of Downstream Fine Chemicals from this compound
| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference |
| This compound | Not specified | 2-(4-Chloro-3-fluorophenyl)acetonitrile | Intermediate for further organic synthesis | tslpharm.com |
| This compound | Not specified | 4-Chloro-3-fluorobenzoic acid | Intermediate for pharmaceuticals and agrochemicals | tslpharm.com |
| This compound | Not specified | 4-Chloro-3-fluorophenylboronic acid | Reagent for Suzuki cross-coupling reactions | tslpharm.com |
| This compound | Not specified | Magnesium,1-chloro-2-fluorobenzene-4-ide,bromide | Grignard reagent for creating C-C bonds | tslpharm.com |
This table showcases potential derivatives as listed by chemical suppliers, indicating the role of this compound as a versatile starting material.
Table 2: Representative Synthetic Route for Halogenated Benzene Derivatives
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
| 1 | 2-Chloro-4-fluoroaniline | 1. Diazotization with NaNO₂ in HBr (-10°C) 2. Reaction with CuBr | 1-Bromo-2-chloro-4-fluorobenzene | Not specified | google.comgoogle.com |
This table describes the synthesis of an isomer of the title compound, illustrating a common industrial method (Sandmeyer-type reaction) for producing such halogenated aromatics, which is also applicable for this compound synthesis from the corresponding aniline. chemicalbook.com
These examples underscore the role of this compound as a foundational molecule in the fine chemicals industry, enabling the synthesis of a wide array of more complex and valuable substances.
Environmental and Toxicological Research Aspects of Halogenated Aromatics
Metabolic Pathways and Biotransformation Studies of Related Halogenated Compounds
The biotransformation of halogenated benzenes is a critical process that determines their toxicity and persistence in biological systems. nih.govsjweh.fi This process is generally categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion. wur.nl
Phase I Metabolism: For halogenated benzenes, the primary Phase I metabolic pathway is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, which is found predominantly in the liver but also in other tissues like bone marrow. wur.nlcdc.gov This process typically involves the formation of reactive intermediates.
Epoxidation: The initial step is often the formation of an epoxide across one of the double bonds of the benzene (B151609) ring. nih.gov
Hydroxylation: These epoxides can be converted into phenols through enzymatic hydration by epoxide hydrolase or via non-enzymatic rearrangement. nih.gov The resulting halogenated phenols are often the major metabolites. nih.gov For instance, the degradation of chlorobenzene (B131634) by certain bacteria proceeds through hydroxylation steps to yield catecholic products. nih.gov
Phase II Metabolism: The functional groups introduced in Phase I serve as sites for Phase II conjugation reactions.
Glutathione (B108866) Conjugation: The reactive epoxide intermediates can be conjugated with glutathione (GSH), a key step in detoxification. However, the resulting glutathione conjugates can also be further metabolized to form nephrotoxic compounds. nih.gov
Sulfation and Glucuronidation: Phenolic metabolites are commonly conjugated with sulfate (B86663) or glucuronic acid, which significantly increases their water solubility and facilitates their elimination from the body, primarily through urine. wur.nl
Although most biotransformation reactions lead to detoxification, some can result in the creation of more toxic metabolites, a process known as bioactivation. wur.nl Reactive metabolites such as epoxides and benzoquinones are implicated in the toxic effects of halogenated benzenes, including liver and kidney damage. nih.gov The specific metabolic profile and the balance between detoxification and bioactivation can vary depending on the degree and position of halogenation. epa.gov
Table 1: Postulated Metabolic Pathways for Halogenated Aromatics
| Metabolic Phase | Reaction Type | Key Enzymes | Intermediate/Product | Significance |
|---|---|---|---|---|
| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP2E1) | Epoxides, Phenols | Introduces functional groups; can form reactive intermediates. cdc.govnih.gov |
| Phase II | Conjugation | Glutathione S-transferases | Glutathione Conjugates | Detoxification pathway; can lead to nephrotoxic metabolites. nih.gov |
| Phase II | Conjugation | Sulfotransferases, UDP-glucuronosyltransferases | Sulfate and Glucuronide Conjugates | Increases water solubility for excretion. wur.nl |
Research into Environmental Fate and Degradation Pathways
The environmental persistence of halogenated aromatic compounds is a significant concern. scirp.org Their fate is largely determined by their susceptibility to degradation processes, which can be biological or chemical in nature.
Biodegradation: Microorganisms have evolved diverse enzymatic pathways to break down halogenated aromatics, using them as carbon sources. nih.gov This biological degradation is considered a cost-effective and environmentally friendly method for remediation. nih.govscirp.org
Aerobic Degradation: Under aerobic conditions, the initial step often involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. nih.gov This is followed by cleavage of the aromatic ring. Removal of the halogen substituents, or dehalogenation, is a crucial and often difficult step in the degradation pathway. nih.govoup.com
Anaerobic Degradation: In anaerobic environments, such as sediments, reductive dehalogenation is a key process, where a halogen atom is removed and replaced by a hydrogen atom. epa.gov Studies in anaerobic estuarine sediments have shown that the rate of transformation varies significantly depending on the compound and the position of the halogen, with half-lives ranging from less than a day to over a thousand days. epa.gov
Photodegradation: Photodegradation, the breakdown of compounds by light energy, is another potential pathway for the removal of halogenated aromatics from the environment. Phototrophic bacteria, which utilize light as an energy source, are capable of degrading a wide variety of aromatic compounds. scirp.org
Advanced Toxicological Mechanism Research on Structurally Similar Compounds
The toxicity of halogenated benzenes is closely linked to their metabolism, specifically the formation of reactive metabolites. sjweh.finih.gov Research on compounds like chlorobenzenes and bromobenzenes provides insight into the potential toxicological mechanisms relevant to 4-Bromo-1-chloro-2-fluorobenzene.
Hepatotoxicity and Nephrotoxicity: The formation of reactive benzoquinone metabolites, rather than just epoxides, is strongly linked to liver toxicity (hepatotoxicity) induced by halogenated benzenes. nih.gov Furthermore, glutathione adducts derived from these benzoquinones are clearly established as playing a crucial role in kidney toxicity (nephrotoxicity). nih.gov For example, treatment of rodents with bromobenzene (B47551) is known to cause necrosis of the proximal convoluted renal tubules, which is associated with the covalent binding of metabolites to kidney proteins. researchgate.net
Porphyria: Some halogenated benzenes, notably hexachlorobenzene, are known to cause porphyria, a group of disorders resulting from disturbances in the synthesis of heme (a component of hemoglobin). nih.govepa.gov While metabolic activation is believed to be involved, the specific metabolite responsible has not been fully elucidated. nih.gov
Endocrine Disruption: The formation of halogenated phenol (B47542) metabolites can lead to disturbances in thyroid hormone homeostasis. nih.gov This highlights a potential endocrine-disrupting effect of this class of compounds.
The toxicological properties of halogenated benzenes differ from their parent compound, benzene. researchgate.net They generally lack the characteristic bone marrow toxicity and leukemogenic activity associated with benzene. cdc.govresearchgate.net Instead, their toxicity is directed primarily towards the liver and kidneys, driven by their specific metabolic activation pathways. nih.gov
Table 2: Summary of Toxicological Mechanisms for Related Halogenated Benzenes
| Toxic Effect | Implicated Metabolite(s) | Target Organ(s) | Mechanism Summary | Supporting References |
|---|---|---|---|---|
| Hepatotoxicity | Reactive benzoquinones | Liver | Formation of reactive metabolites leads to cellular damage in the liver. | nih.gov |
| Nephrotoxicity | Benzoquinone-derived glutathione adducts | Kidney | Metabolites covalently bind to kidney proteins, causing tubular necrosis. | nih.govresearchgate.net |
| Porphyria | Unidentified metabolite(s) | Liver/Blood | Disruption of the heme synthesis pathway. | nih.govepa.gov |
| Thyroid Disruption | Halogenated phenols | Thyroid gland | Interference with thyroid hormone homeostasis. | nih.gov |
Bioaccumulation and Environmental Transport Modeling Studies
Bioaccumulation Potential: Halogenated aromatic compounds are often lipophilic (fat-soluble), which gives them a tendency to accumulate in the fatty tissues of organisms. cdc.gov A key indicator of this potential is the octanol-water partition coefficient (LogP), which measures a chemical's hydrophobicity. The computed XLogP3 value for this compound is 3.3, suggesting a moderate potential for bioaccumulation. nih.gov
Environmental Transport: The movement of halogenated aromatics in the environment is governed by factors like water solubility, vapor pressure, and adsorption to soil and sediment.
Mobility in Soil and Water: Compounds with low water solubility and moderate to high soil adsorption coefficients are less likely to leach into groundwater but may be transported with soil particles during runoff. ornl.gov Mathematical models have been developed to predict the transport and diffusion of aromatic hydrocarbons in water, which can help in assessing their distribution following a spill. ejosdr.com
Volatilization: Due to their vapor pressure, volatilization into the atmosphere can be a significant transport pathway for many halogenated benzenes. ornl.gov
Modeling studies are crucial for predicting the environmental fate of chemicals where experimental data is scarce. These models integrate a compound's physical and chemical properties to estimate its distribution and persistence in various environmental compartments like air, water, and soil. ejosdr.com
Future Research Directions and Emerging Applications
Development of Novel and More Efficient Synthetic Methodologies
Future research will likely focus on developing more efficient, sustainable, and cost-effective methods for synthesizing 4-Bromo-1-chloro-2-fluorobenzene and its derivatives. Traditional methods, such as the Sandmeyer reaction starting from 4-chloro-2-fluoroaniline, can be effective but often involve harsh conditions and the use of stoichiometric copper salts. chemicalbook.com
Emerging methodologies may include:
Continuous Flow Chemistry: This approach offers better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. chemsrc.com Cryo-flow reactors, in particular, can enable low-temperature organometallic reactions with greater precision. chemsrc.com
Catalytic Diazotization: Replacing classical diazotization-bromination sequences with catalytic systems could reduce waste and improve the atom economy of the synthesis.
Direct C-H Functionalization: Investigating methods for the direct and selective bromination or chlorination of fluorinated precursors would represent a significant step forward in synthetic efficiency, bypassing the need for pre-functionalized starting materials.
A key area of development is in one-pot processes that minimize intermediate isolation steps, as demonstrated in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin (B1669812). google.comgoogle.com Such strategies streamline the manufacturing process, reduce solvent usage, and can prevent the formation of impurities. google.comgoogle.com
Exploration of New Catalytic Transformations Utilizing this compound
The distinct reactivity of the bromo, chloro, and fluoro substituents on the benzene (B151609) ring makes this compound a valuable substrate for a variety of catalytic cross-coupling reactions. Future research will undoubtedly uncover new transformations that leverage this reactivity.
Key areas of exploration include:
Selective Cross-Coupling Reactions: Developing catalysts that can selectively activate one C-Halogen bond over another (e.g., C-Br vs. C-Cl) is a major goal. This would allow for the sequential and regioselective introduction of different functional groups. Palladium-catalyzed cross-coupling reactions are already used for this purpose, and the development of more robust and selective catalysts, including solid-supported and recyclable options, is an active area of research. chemsrc.comresearchgate.net
Photoredox Catalysis: Visible-light-mediated reactions offer a green and mild alternative to traditional transition-metal-catalyzed methods. acs.orgacs.org Exploring the use of this compound and its derivatives in photoredox-catalyzed C-C, C-N, and C-S bond-forming reactions is a promising avenue. For instance, visible-light-triggered thiolation of bromoalkynes has been successfully demonstrated using organic dyes as photocatalysts. acs.orgacs.org
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with photoredox or enzymatic catalysis, could enable novel and previously inaccessible transformations of this compound.
The table below summarizes some of the catalytic reactions where derivatives of this compound have been employed.
| Reaction Type | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | Pd-based catalysts | Biphenyls |
| Thiolation | Rhodamine B, purple LED | Alkynyl thioethers |
| Friedel-Crafts Acylation/Reduction | Aluminum chloride, Triethylsilane | Diarylalkanes |
Expansion into Underexplored Classes of Bioactive Molecules
This compound is a key starting material for several important pharmaceuticals, including the SGLT2 inhibitor dapagliflozin. google.comgoogle.com Future research will aim to expand its application in medicinal chemistry to target new and underexplored classes of bioactive molecules.
Potential therapeutic areas include:
Kinase Inhibitors: The scaffold of this compound can be elaborated to synthesize inhibitors of various kinases, which are implicated in cancer and inflammatory diseases. For example, it has been used in the multi-step synthesis of an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. chemicalbook.com
GABA Receptor Modulators: Derivatives of this compound have been utilized in the synthesis of selective modulators of GABA-A receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders. chemsrc.com
Novel Antibacterials and Antifungals: The unique electronic properties conferred by the halogen atoms can be exploited to design new antimicrobial agents that overcome existing resistance mechanisms.
The development of synthetic routes to complex, poly-substituted scaffolds derived from this compound, such as 6-substituted phenanthridines via Suzuki coupling products, will be crucial for accessing novel chemical space for drug discovery. chemicalbook.com
Advanced Material Design and Functionalization through Derivatization
The properties of this compound make it an attractive building block for advanced materials. Its derivatization can lead to polymers and functional materials with tailored electronic, optical, and thermal properties.
Future directions in materials science include:
Organic Electronics: Incorporating this fluorinated building block into conjugated polymers can influence their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The rigid, rod-like shape of molecules derived from this compound, combined with the polarizability of the halogen substituents, makes them promising candidates for the design of new liquid crystalline materials.
Functional Polymers: Derivatization of the aromatic ring can be used to attach specific functional groups, leading to the creation of polymers with applications in sensing, separations, and catalysis.
Integrated Computational and Experimental Approaches for Rational Compound Design and Application Development
The synergy between computational chemistry and experimental synthesis will be instrumental in accelerating the discovery of new applications for this compound.
This integrated approach will involve:
Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity, electronic properties, and spectral characteristics of novel derivatives. researchgate.net This can help in prioritizing synthetic targets and understanding reaction mechanisms.
Virtual Screening: Employing computational docking and molecular dynamics simulations to screen virtual libraries of compounds derived from this compound for potential biological activity against specific protein targets. researchgate.net
Mechanism-Guided Catalyst Design: Using computational tools to design more efficient and selective catalysts for transformations involving this compound, for example, in cross-coupling reactions.
By combining predictive modeling with targeted experimental validation, researchers can more rationally design and develop new molecules with desired properties, whether for pharmaceutical, materials, or other applications.
Q & A
Q. What are the critical safety protocols for handling 4-bromo-1-chloro-2-fluorobenzene in laboratory settings?
- Methodological Answer: Safe handling requires:
- Closed systems or local exhaust ventilation to minimize vapor exposure .
- Personal Protective Equipment (PPE): Respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), safety goggles, and full-body protective clothing .
- Storage: Avoid long-term storage due to potential degradation; use airtight containers in cool, well-ventilated areas .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. How can researchers design a synthesis route for this compound derivatives?
- Methodological Answer:
- Core Strategy: Use Suzuki-Miyaura coupling with arylboronic acids to form biphenyl intermediates, as demonstrated in the synthesis of phenanthridines and IKK2 inhibitors .
- Key Considerations:
- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (typically 80–100°C).
- Monitor reaction progress via GC-MS or HPLC to ensure purity (>97% by GC, as per industrial standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data for this compound (e.g., 95% vs. >97%)?
- Methodological Answer:
- Analytical Validation: Cross-validate using gas chromatography (GC) and high-performance liquid chromatography (HPLC) to confirm purity thresholds .
- Batch Analysis: Compare multiple commercial batches (e.g., TCI America vs. Sigma-Aldrich) to identify supplier-specific variability .
- Contamination Checks: Use FT-IR or NMR to detect trace impurities (e.g., residual solvents or halogenated byproducts) .
Q. What experimental strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer:
- Directed Metalation: Exploit the ortho-directing effect of fluorine to control substitution patterns. For example, use LDA (lithium diisopropylamide) to deprotonate positions adjacent to fluorine .
- Catalyst Screening: Test Pd/NHC (N-heterocyclic carbene) catalysts for enhanced selectivity in Suzuki couplings .
- Kinetic Studies: Monitor reaction intermediates via in situ NMR to adjust reaction time and temperature .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) for synthesized derivatives of this compound?
- Methodological Answer:
- Reference Standards: Compare with authentic samples from authoritative databases (e.g., PubChem, EPA DSSTox) .
- Isotopic Pattern Analysis: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and distinguish isomers .
- Collaborative Verification: Share raw data with independent labs to rule out instrumentation errors .
Q. What are best practices for scaling up reactions involving this compound while maintaining safety and yield?
- Methodological Answer:
- Process Safety: Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability and mitigate explosion risks during scale-up .
- Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
- Continuous Flow Systems: Implement microreactors to enhance heat transfer and reduce hazardous intermediate accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
